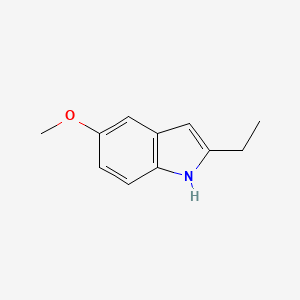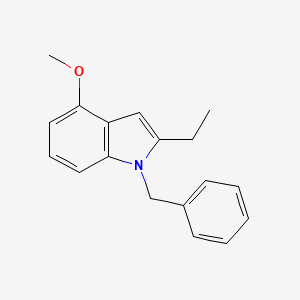
9-Chloro-3-methylacridine
概要
説明
9-Chloro-3-methylacridine is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀ClN. It belongs to the acridine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound is characterized by a chlorine atom at the 9th position and a methyl group at the 3rd position on the acridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-3-methylacridine typically involves the cyclization of N-phenylanthranilic acid. One common method includes the Ullmann reaction, where N-phenylanthranilic acid is stirred in phosphorus oxychloride (POCl₃) to afford 9-chloroacridine . The reaction conditions usually involve heating the mixture under reflux.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 9-Chloro-3-methylacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted by other nucleophiles such as amines or phenols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phenol and benzimidazole derivatives.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired transformation.
Major Products:
科学的研究の応用
9-Chloro-3-methylacridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Biology and Medicine: Acridine derivatives, including this compound, are studied for their potential anticancer, antimicrobial, and antiviral activities. They act as DNA intercalators and enzyme inhibitors, making them valuable in drug development.
Industry: Acridine compounds are used as dyes, fluorescent materials, and corrosion inhibitors.
作用機序
The mechanism of action of 9-Chloro-3-methylacridine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases and telomerases . This intercalation can lead to the inhibition of DNA replication and transcription, contributing to its anticancer properties.
類似化合物との比較
- 9-Methylacridine
- 9-Aminoacridine
- 9-Carboxyacridine
Comparison:
- 9-Methylacridine: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity .
- 9-Aminoacridine: Contains an amino group instead of a chlorine atom, which can enhance its ability to act as a DNA intercalator and enzyme inhibitor .
- 9-Carboxyacridine: Contains a carboxyl group, making it more polar and potentially altering its solubility and interaction with biological targets .
9-Chloro-3-methylacridine stands out due to its unique substitution pattern, which influences its chemical reactivity and biological activity.
特性
IUPAC Name |
9-chloro-3-methylacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXQUYIMZBBVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3C(=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346784 | |
| Record name | 9-Chloro-3-methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16492-10-7 | |
| Record name | 9-Chloro-3-methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Trifluoromethyl)-9h-pyrido[3,4-b]indole](/img/structure/B3348271.png)

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B3348291.png)








![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3348360.png)

